molecular formula C16H20FN5O B6750938 N-(5-amino-2-fluorophenyl)-3-[2-(1H-pyrazol-4-yl)pyrrolidin-1-yl]propanamide

N-(5-amino-2-fluorophenyl)-3-[2-(1H-pyrazol-4-yl)pyrrolidin-1-yl]propanamide

Cat. No.: B6750938
M. Wt: 317.36 g/mol
InChI Key: GIARYGYTZJJRAH-UHFFFAOYSA-N
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Description

N-(5-amino-2-fluorophenyl)-3-[2-(1H-pyrazol-4-yl)pyrrolidin-1-yl]propanamide is a synthetic organic compound that has garnered interest in various fields of scientific research due to its unique chemical structure and potential applications. This compound features a fluorinated aromatic ring, an amino group, and a pyrazole-pyrrolidine moiety, which contribute to its distinctive chemical properties and reactivity.

Properties

IUPAC Name

N-(5-amino-2-fluorophenyl)-3-[2-(1H-pyrazol-4-yl)pyrrolidin-1-yl]propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20FN5O/c17-13-4-3-12(18)8-14(13)21-16(23)5-7-22-6-1-2-15(22)11-9-19-20-10-11/h3-4,8-10,15H,1-2,5-7,18H2,(H,19,20)(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GIARYGYTZJJRAH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(N(C1)CCC(=O)NC2=C(C=CC(=C2)N)F)C3=CNN=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20FN5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

317.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-amino-2-fluorophenyl)-3-[2-(1H-pyrazol-4-yl)pyrrolidin-1-yl]propanamide typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes:

    Formation of the Pyrazole Ring: The pyrazole ring can be synthesized via the reaction of hydrazine with a 1,3-diketone under acidic conditions.

    Synthesis of the Pyrrolidine Moiety: The pyrrolidine ring is often formed through the cyclization of a suitable amine with a dihaloalkane.

    Coupling Reactions: The pyrazole and pyrrolidine intermediates are then coupled using a suitable linker, such as a bromoalkane, under basic conditions.

    Introduction of the Fluorinated Aromatic Ring: The final step involves the coupling of the fluorinated aromatic amine with the pyrazole-pyrrolidine intermediate using amide bond formation techniques, typically employing coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).

Industrial Production Methods

For industrial-scale production, the synthesis may be optimized to improve yield and reduce costs. This often involves:

    Optimization of Reaction Conditions: Adjusting temperature, solvent, and reaction time to maximize efficiency.

    Use of Catalysts: Employing catalysts to enhance reaction rates and selectivity.

    Purification Techniques: Utilizing advanced purification methods such as recrystallization, chromatography, and distillation to obtain high-purity products.

Chemical Reactions Analysis

Types of Reactions

N-(5-amino-2-fluorophenyl)-3-[2-(1H-pyrazol-4-yl)pyrrolidin-1-yl]propanamide can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro or nitroso derivatives.

    Reduction: The compound can be reduced to modify the pyrazole or pyrrolidine rings.

    Substitution: The fluorine atom on the aromatic ring can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate (KMnO₄), hydrogen peroxide (H₂O₂).

    Reducing Agents: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄).

    Substitution Reagents: Nucleophiles such as amines, thiols, or alkoxides.

Major Products

    Oxidation Products: Nitro or nitroso derivatives.

    Reduction Products: Modified pyrazole or pyrrolidine rings.

    Substitution Products: Compounds with different substituents on the aromatic ring.

Scientific Research Applications

N-(5-amino-2-fluorophenyl)-3-[2-(1H-pyrazol-4-yl)pyrrolidin-1-yl]propanamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe due to its ability to interact with specific proteins or enzymes.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of N-(5-amino-2-fluorophenyl)-3-[2-(1H-pyrazol-4-yl)pyrrolidin-1-yl]propanamide involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to specific sites on these targets, modulating their activity. For example, the pyrazole ring may interact with enzyme active sites, while the fluorinated aromatic ring can enhance binding affinity through hydrophobic interactions.

Comparison with Similar Compounds

Similar Compounds

  • N-(5-amino-2-chlorophenyl)-3-[2-(1H-pyrazol-4-yl)pyrrolidin-1-yl]propanamide
  • N-(5-amino-2-methylphenyl)-3-[2-(1H-pyrazol-4-yl)pyrrolidin-1-yl]propanamide
  • N-(5-amino-2-bromophenyl)-3-[2-(1H-pyrazol-4-yl)pyrrolidin-1-yl]propanamide

Uniqueness

N-(5-amino-2-fluorophenyl)-3-[2-(1H-pyrazol-4-yl)pyrrolidin-1-yl]propanamide is unique due to the presence of the fluorine atom, which can significantly influence its chemical reactivity and biological activity. Fluorine atoms can enhance the compound’s stability, lipophilicity, and ability to form strong interactions with biological targets, making it a valuable compound for various applications.

This detailed overview provides a comprehensive understanding of this compound, highlighting its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

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